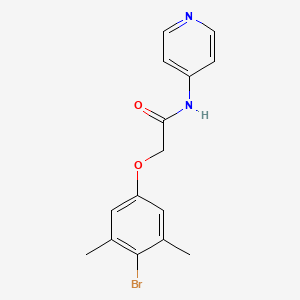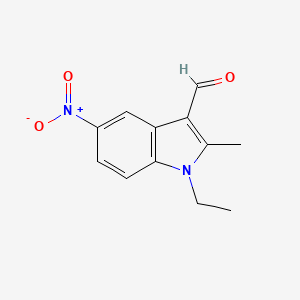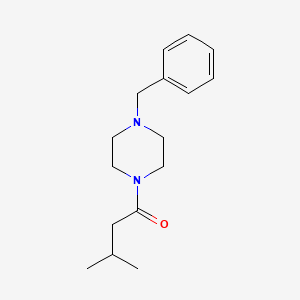
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea, also known as PYR-41, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in various research applications.
Applications De Recherche Scientifique
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been shown to have potential in various research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammatory responses. In neurodegenerative disease research, this compound has been found to protect against neurotoxicity and oxidative stress.
Mécanisme D'action
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea works by inhibiting the activity of E1 ubiquitin-activating enzyme, which is involved in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins in the cell, and inhibition of E1 leads to the accumulation of ubiquitinated proteins and subsequent cell death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of E1 ubiquitin-activating enzyme, leading to the accumulation of ubiquitinated proteins and subsequent cell death. Physiologically, this compound has been found to inhibit the growth of cancer cells, protect against neurotoxicity, and inhibit inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea in lab experiments is its specificity for E1 ubiquitin-activating enzyme, which allows for targeted inhibition of this enzyme. However, one limitation is that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea in research. One potential area of research is in the development of cancer therapies, as this compound has been found to inhibit the growth of cancer cells. Another potential area of research is in the treatment of neurodegenerative diseases, as this compound has been found to protect against neurotoxicity. Additionally, further research is needed to determine the optimal concentration of this compound for use in lab experiments and potential clinical applications.
Méthodes De Synthèse
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitropyridine with sodium thiocyanate, followed by reduction with sodium borohydride and reaction with isopropenyl magnesium bromide. The final product is obtained through a reaction with N-methyl-N-(trimethylsilyl)acetamide.
Propriétés
IUPAC Name |
1-(2-methylprop-2-enyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8(2)7-12-10(14)13-9-5-3-4-6-11-9/h3-6H,1,7H2,2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBYXKMBARAIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
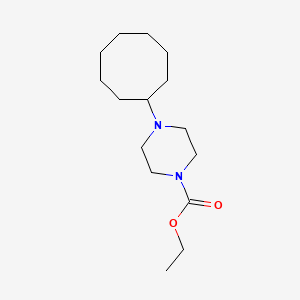
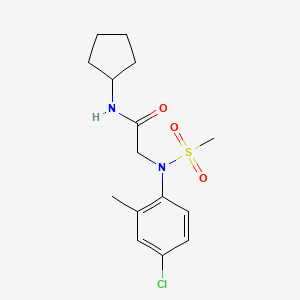
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
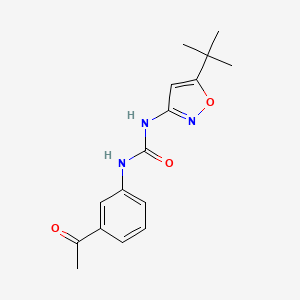
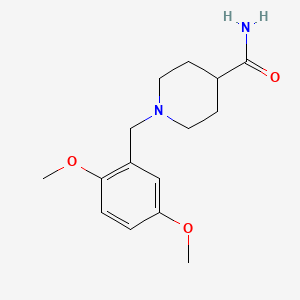
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
